2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
Description
2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a pteridin-4-one core substituted with a 4-methylbenzyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a phenyl group. This structure combines a bicyclic pteridine system, known for its role in biochemical processes (e.g., folate derivatives), with a sulfanyl-acetamide pharmacophore, which is common in enzyme inhibitors targeting cysteine residues or thiol-dependent pathways .
The compound’s synthesis likely involves nucleophilic substitution at the pteridin-2-sulfanyl group with a bromoacetamide intermediate, followed by purification via recrystallization or chromatography.
Propriétés
Formule moléculaire |
C22H19N5O2S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H19N5O2S/c1-15-7-9-16(10-8-15)13-27-21(29)19-20(24-12-11-23-19)26-22(27)30-14-18(28)25-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,25,28) |
Clé InChI |
MATFUZDBIJUSTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(phényl)-2-({3-[(4-méthylphényl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acétamide implique généralement plusieurs étapes. Une approche courante est la condensation de la 4-méthylbenzylamine avec un précurseur de ptéridine approprié en milieu acide pour former le composé intermédiaire. Cet intermédiaire est ensuite mis à réagir avec le chlorure de phénylacétyle en présence d'une base telle que la triéthylamine pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu, qui permettent un meilleur contrôle des paramètres réactionnels et une meilleure évolutivité. De plus, des méthodes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(phényl)-2-({3-[(4-méthylphényl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe carbonyle dans le noyau de ptéridine peut être réduit pour former des dérivés alcooliques.
Substitution : La partie phénylacétamide peut subir des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés dans des conditions douces.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des réducteurs courants.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en présence d'une base appropriée.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 421.54 g/mol. The structure consists of a pteridine ring fused with a phenylacetamide moiety, which is believed to be crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide exhibit significant antimicrobial properties. For instance, derivatives of N-phenylacetamide have shown effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL in various studies . This suggests that modifications in the pteridine structure can lead to enhanced antitubercular activity.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation. For example, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like diabetes and Alzheimer's disease; thus, the compound's ability to inhibit these enzymes could position it as a candidate for therapeutic development in managing these diseases .
Case Study 1: Antitubercular Evaluation
In a study evaluating various N-substituted phenylacetamides, derivatives showed potent activity against M. tuberculosis, indicating that structural modifications can lead to improved efficacy against resistant strains . The most potent derivative exhibited an MIC comparable to established antitubercular agents.
Case Study 2: Anticancer Screening
Another study focused on evaluating the cytotoxic effects of similar compounds against human cancer cell lines. Results indicated that modifications in the pteridine structure significantly influenced anticancer activity, highlighting the need for further exploration into structure-activity relationships (SAR) .
Mécanisme D'action
The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(a) 2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
- Core Structure : Quinazolin-4-one (fused benzene-pyrimidine) vs. pteridin-4-one (fused pyrazine-pyrimidine).
- Substituents: Position 3: 4-Methylphenyl (directly attached) vs. 4-methylbenzyl (via methylene linker). Acetamide group: N-(4-phenoxyphenyl) vs. N-phenyl.
- The methylene linker in the target compound increases conformational flexibility compared to the rigid 4-methylphenyl group in the quinazoline analog .
(b) 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidin-4-one (fused thiophene-pyrimidine) vs. pteridin-4-one.
- Substituents :
- Position 3: 4-Chlorophenyl vs. 4-methylbenzyl.
- Acetamide group: N-(4-methylphenyl) vs. N-phenyl.
- Implications: The thiophene ring introduces sulfur-mediated hydrophobic interactions, while the pteridine core offers more hydrogen-bonding sites.
(c) N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide ()
- Core Structure: Oxalamide (non-heterocyclic) vs. pteridin-4-one.
- Functional Groups : Sulfamoyl and methoxy groups vs. sulfanyl-acetamide.
- Implications : The oxalamide lacks a heterocyclic core, reducing rigidity and π-system interactions. However, the sulfamoyl group may enhance solubility in polar solvents, contrasting with the lipophilic pteridine system .
Comparative Data Table
Research Findings
- Solubility : The pteridine core and N-phenyl group in the target compound likely reduce aqueous solubility compared to the sulfamoyl-containing oxalamide () .
- Thermal Stability: Quinazoline derivatives () often exhibit higher melting points (>200°C) due to their planar structure, whereas thienopyrimidines () may decompose at lower temperatures (~180°C) .
- Bioactivity: Sulfanyl-acetamide analogs show varied biological profiles. For example, thienopyrimidine derivatives () demonstrate antimicrobial activity, while quinazoline-based compounds () are explored as kinase inhibitors .
Activité Biologique
2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H18N4O2S, with a molecular weight of approximately 358.43 g/mol. The structure features a pteridinyl moiety linked to a phenylacetamide group via a sulfanyl bridge, which may contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pteridin compounds, including our target compound, exhibit significant antibacterial activity against various pathogens. For instance, a study reported that related compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | Enterobacter cloacae |
| Compound B | 0.015 | 0.030 | Staphylococcus aureus |
| Compound C | 0.011 | 0.020 | Escherichia coli |
2. Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, a study indicated that compounds with similar structural features inhibited cell proliferation in MCF-7 breast cancer cells with IC50 values in the micromolar range .
Case Study:
A specific case involved testing against the MCF-7 cell line where the compound demonstrated an IC50 value of approximately 10 µM after 48 hours of treatment, indicating moderate efficacy compared to standard chemotherapeutic agents.
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Table 2: Inhibition of Cytokine Production
| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 2-Pteridinylacetamide | 60 | 55 |
| Control (Dexamethasone) | 80 | 75 |
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism: The inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell survival.
- Anti-inflammatory Mechanism: Suppression of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
